molecular formula C19H24O8 B1258762 3,15-Diacetyldeoxynivalenol CAS No. 56676-60-9

3,15-Diacetyldeoxynivalenol

Cat. No. B1258762
CAS RN: 56676-60-9
M. Wt: 380.4 g/mol
InChI Key: RANGFOQREJPKIH-CHPZEFIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,15-Diacetyldeoxynivalenol is a natural product found in Fusarium graminearum with data available.

Scientific Research Applications

Metabolization in Wheat

Research by Schmeitzl et al. (2015) explores the metabolization of 3,15-Diacetyldeoxynivalenol (3,15-diADON) in a wheat suspension culture. They report the formation of novel deoxynivalenol (DON) metabolites in wheat, highlighting significant differences in the metabolization of DON and its acetylated derivatives like 3,15-diADON (Schmeitzl et al., 2015).

Hydrolysis in Humans

Ajandouz et al. (2016) studied the deacetylation of 3,15-Diacetyldeoxynivalenol in humans using in vitro and ex vivo approaches. They found that the small intestine and liver are primary sites for the deacetylation of ingested 3,15-Diacetyldeoxynivalenol (Ajandouz et al., 2016).

Analytical Method Development

Kadota et al. (2011) developed a liquid chromatography/tandem mass spectrometric method for determining various trichothecenes, including 3,15-Diacetyldeoxynivalenol, in wheat. This method is significant for the quantification of trichothecenes in agricultural products (Kadota et al., 2011).

Immunological Detection

Kohno et al. (2003) produced monoclonal antibodies against 3,15-Diacetyldeoxynivalenol and developed an immunological detection assay. This assay is useful for detecting this mycotoxin in agricultural crops (Kohno et al., 2003).

Transcriptome Analysis

He et al. (2021) conducted a transcriptome analysis of Caco-2 cells exposed to 3,15-Diacetyldeoxynivalenol. They provided insights into the toxic mechanism of this compound and its impact on DNA damage, DNA replication inhibition, and cell cycle arrest (He et al., 2021).

Stable Isotope Dilution Assays

Asam and Rychlik (2012) described synthetic routes to isotopically labeled 3,15-Diacetyldeoxynivalenol for use in stable isotope dilution assays, crucial for accurate quantification in food and feed analysis (Asam & Rychlik, 2012).

properties

CAS RN

56676-60-9

Product Name

3,15-Diacetyldeoxynivalenol

Molecular Formula

C19H24O8

Molecular Weight

380.4 g/mol

IUPAC Name

[(1R,2R,3S,7R,9R,10R,12S)-10-acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C19H24O8/c1-9-5-13-18(7-24-10(2)20,15(23)14(9)22)17(4)6-12(26-11(3)21)16(27-13)19(17)8-25-19/h5,12-13,15-16,23H,6-8H2,1-4H3/t12-,13-,15-,16-,17-,18-,19+/m1/s1

InChI Key

RANGFOQREJPKIH-CHPZEFIJSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)COC(=O)C

SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C

synonyms

3,15-diacetyldeoxynivalenol
3,15-diacetyldeoxynivalenol, (3alpha,7alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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